N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline
Description
N-[(Z)-[Diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline is a nitroaniline derivative characterized by a unique combination of functional groups: a diethoxyphosphoryl moiety, a 3-(trifluoromethyl)phenyl group, and a 2,4-dinitroaniline backbone. These structural features confer distinct electronic and physicochemical properties. The 2,4-dinitroaniline core is associated with hypoxia-selective cytotoxicity, as nitro groups undergo reductive activation in low-oxygen environments, releasing cytotoxic species .
Properties
IUPAC Name |
N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N4O7P/c1-3-31-33(30,32-4-2)17(12-6-5-7-13(10-12)18(19,20)21)23-22-15-9-8-14(24(26)27)11-16(15)25(28)29/h5-11,22H,3-4H2,1-2H3/b23-17- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXSBHJRVOBBGZ-QJOMJCCJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC(=CC=C2)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC(=CC=C2)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N4O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique structural features:
- Molecular Formula : C13H15F3N4O5P
- IUPAC Name : this compound.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with specific receptors, influencing cellular signaling pathways.
- Antioxidant Properties : Preliminary studies suggest potential antioxidant effects, which could mitigate oxidative stress in cells.
In Vitro Studies
Several studies have evaluated the efficacy of this compound in vitro:
- Cell Line Studies : Research involving various cancer cell lines demonstrated that the compound inhibits cell proliferation at micromolar concentrations. For instance, it showed a significant reduction in viability in MCF-7 breast cancer cells and A549 lung cancer cells.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 12 | 50% reduction in viability |
| A549 | 15 | Induction of apoptosis |
In Vivo Studies
In vivo studies have been limited but promising:
- Animal Models : In murine models of cancer, administration of the compound resulted in tumor size reduction and improved survival rates compared to controls.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that the compound displayed significant anticancer activity against various tumor models, suggesting a potential role as a chemotherapeutic agent.
- Neuroprotective Effects : Another research highlighted its neuroprotective potential in models of neurodegeneration, indicating that it may help alleviate symptoms associated with diseases like Alzheimer's.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest structural analogs include:
- SN 23862 (5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide): Features a carboxamide-linked hydrophilic side chain and bis(chloroethyl)amino group.
- CB 1954 (23, aziridine analogue) : Contains an aziridine ring instead of a nitrogen mustard group.
- N-[(3-Ethoxy-2,2-dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline: Substitutes diethoxyphosphoryl with an ethoxy group and lacks the trifluoromethylphenyl moiety .
Key Structural Differences :
- The 3-(trifluoromethyl)phenyl group enhances lipophilicity compared to unsubstituted phenyl rings, improving membrane permeability but possibly reducing aqueous solubility relative to carboxamide derivatives like SN 23862 .
Reduction Potential and Hypoxic Selectivity
| Compound | E1/2 (mV vs. NHE) | Hypoxic Selectivity (Fold) |
|---|---|---|
| Target Compound | Not reported | Theoretical |
| SN 23862 | -450 | 60–70 |
| CB 1954 | -600 | 3.6 |
| Non-carboxamide Mustards | ~-600 | <10 |
- SN 23862’s carboxamide group raises E1/2 to -450 mV, enabling efficient reduction under hypoxia. The target compound’s diethoxyphosphoryl group may further increase E1/2, but experimental validation is needed.
- CB 1954’s low E1/2 (-600 mV) results in poor hypoxic selectivity due to slow reduction kinetics .
Aqueous Solubility and Bioavailability
| Compound | Solubility (mg/mL) | Key Substituents |
|---|---|---|
| Target Compound | Moderate | Diethoxyphosphoryl, CF3 |
| SN 23862 | High | Carboxamide, hydrophilic |
| CB 1954 | Low | Aziridine, non-polar |
- SN 23862’s carboxamide group confers excellent solubility (>50 mg/mL), facilitating intravenous administration.
- The target compound’s diethoxyphosphoryl group likely improves solubility over non-polar analogs (e.g., CB 1954) but may fall short of carboxamide derivatives due to lower hydrophilicity .
Cytotoxicity and Metabolic Activation
- Target Compound : The trifluoromethyl group may reduce metabolic degradation, prolonging half-life. However, its diethoxyphosphoryl group could hinder activation by aerobic nitroreductases (e.g., DT diaphorase), enhancing hypoxic selectivity .
- SN 23862 : Demonstrates 60–70-fold selectivity for hypoxic cells due to optimal E1/2 and resistance to aerobic metabolism.
- CB 1954: Low selectivity (3.6-fold) stems from aziridine-related nonspecific toxicity and aerobic activation by DT diaphorase .
Comparison with Other Nitroaniline Derivatives
- N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline (CAS 978-42-7): Lacks phosphoryl and trifluoromethyl groups, resulting in lower solubility and hypoxic potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
